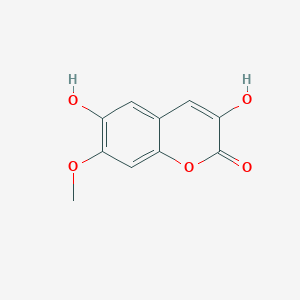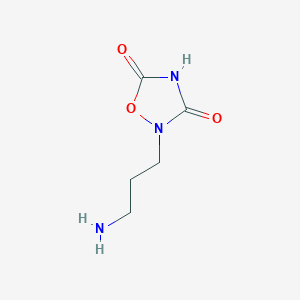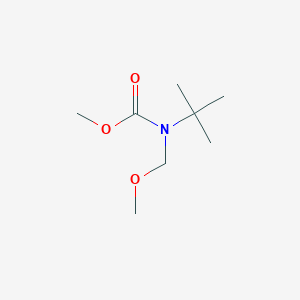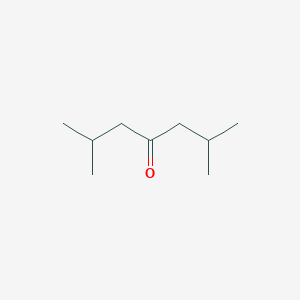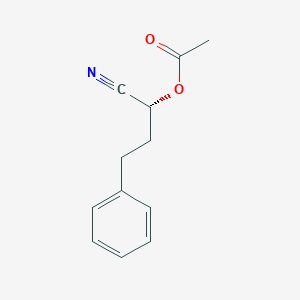
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile
Descripción general
Descripción
®-(+)-2-Acetoxy-4-phenylbutyronitrile is an organic compound with a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-Acetoxy-4-phenylbutyronitrile typically involves the reaction of 4-phenylbutyronitrile with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired enantiomer is obtained. The use of chiral catalysts or chiral starting materials can help in achieving the enantioselectivity required for the synthesis of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-(+)-2-Acetoxy-4-phenylbutyronitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-2-Acetoxy-4-phenylbutyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-(+)-2-Acetoxy-4-phenylbutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chiral building block in pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-(+)-2-Acetoxy-4-phenylbutyronitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-2-Acetoxy-4-phenylbutyronitrile: The enantiomer of ®-(+)-2-Acetoxy-4-phenylbutyronitrile, with different optical activity.
4-Phenylbutyronitrile: The parent compound without the acetoxy group.
2-Acetoxy-4-phenylbutanoic acid: A related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
®-(+)-2-Acetoxy-4-phenylbutyronitrile is unique due to its chiral nature and the presence of both acetoxy and nitrile functional groups. This combination of features makes it valuable in asymmetric synthesis and as a chiral building block in various applications.
Propiedades
IUPAC Name |
[(1R)-1-cyano-3-phenylpropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMJASXSZFFLW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CCC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


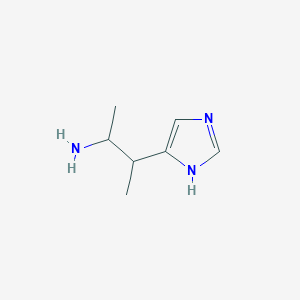

![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
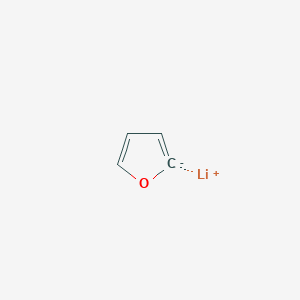

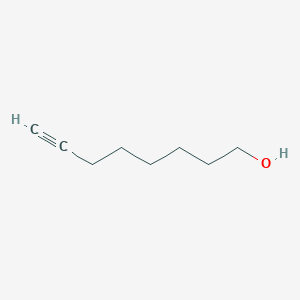

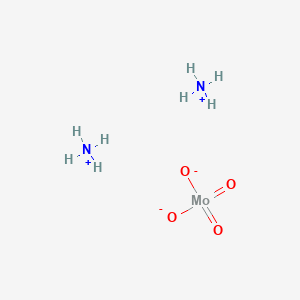
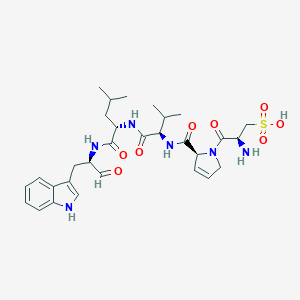
![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
